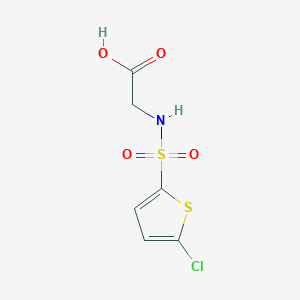

2-(5-Chlorothiophene-2-sulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

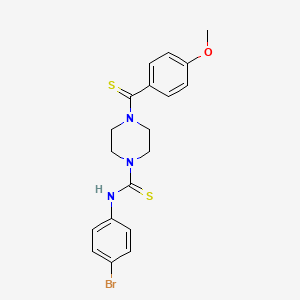

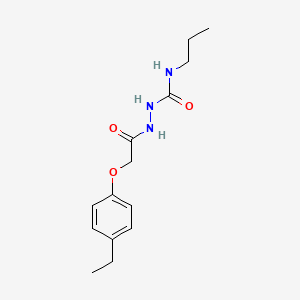

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1017141-27-3 . Its IUPAC name is {[(5-chloro-2-thienyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 255.7 .

Molecular Structure Analysis

The InChI code for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is 1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Facile Synthesis and Urease Inhibition : The compound has been utilized in the facile synthesis of thiophene sulfonamide derivatives. These derivatives show significant urease inhibition activity, with one derivative demonstrating higher activity than the standard thiourea. This synthesis involves Suzuki cross-coupling reactions under mild temperature conditions (Noreen et al., 2017).

Nucleophilic Reactions and Heterocyclization : The compound reacts with mercaptoacetic acid ethyl ester, leading to the formation of novel thiophene derivatives. This reaction is significant in the study of heterocyclization processes and the synthesis of new chemical structures (Ivanov et al., 2016).

Formation of Thiophenesulfonamides : Research shows that sulfochlorination of similar compounds results in mixtures of mono-and dihalothiophenesulfonyl chlorides, which can be converted into stable thiophenesulfonamides. This process is valuable in the study of physicochemical properties of such compounds (Rozentsveig et al., 2007).

Biological and Pharmaceutical Applications

Antimicrobial Activities : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated notable antimicrobial properties (El‐Emary et al., 2002).

Cytotoxic Activity Against Cancer Cells : Some sulfonamide derivatives, including those related to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, have shown cytotoxic activity against specific cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2015).

Antiviral Activity : Derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides synthesized from similar compounds have shown antiviral activity against tobacco mosaic virus, indicating potential in antiviral research (Chen et al., 2010).

Environmental and Analytical Chemistry

Detection in Environmental Samples : Techniques have been established for detecting sulfonamide residues, including those similar to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, in environmental samples like agricultural water, which is crucial for environmental monitoring (Jiménez-Díaz et al., 2008).

Detection in Animal Tissues : Methods have been developed for the detection of sulfonamides in animal tissues, which is vital for food safety and regulatory compliance (Hela et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-[(5-chlorothiophen-2-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYBBYUNQLAKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)